molecular formula C16H14FNO2 B581740 N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide CAS No. 1393442-45-9

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

Cat. No. B581740
M. Wt: 271.291
InChI Key: UAOWCBAVPIEQDP-UHFFFAOYSA-N
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Description

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” is a chemical compound with the molecular formula C16H14FNO2 . It has a molecular weight of 271.29 . The compound is also known by its CAS number: 1393442-45-9 .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” can be represented by the InChI code: 1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) . This compound has a complexity of 339 and a topological polar surface area of 46.2Ų .


Physical And Chemical Properties Analysis

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” has a molecular weight of 271.29 . It has a complexity of 339 and a topological polar surface area of 46.2Ų . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Alzheimer's Disease Imaging

A compound structurally related to N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This probe, in conjunction with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. Significant decreases in receptor densities were observed in both hippocampi and raphe nuclei of patients, correlating with clinical symptoms and decreased glucose utilization. These findings support the potential use of fluoro-benzamide derivatives in neuroimaging applications to understand and diagnose neurodegenerative diseases (Kepe et al., 2006).

Melatonin Receptor Ligands

Another study synthesized and evaluated a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides for their binding affinity and activity at melatonin receptors. These compounds exhibited modest to high selectivity for MT2 receptors, with potential implications for the development of therapeutic agents targeting melatonin-related pathways (Mesangeau et al., 2011).

Anticancer Studies

A novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized and showed promising anticancer activity against melanoma cell lines. This study highlights the potential of fluoro-benzamide derivatives in the development of new anticancer drugs (Kumar et al., 2020).

Polymorphism in Chemical Compounds

Research on 3-fluoro-N-(3-fluorophenyl)benzamide identified concomitant polymorphism due to disorder in the crystal structure. This study provides insight into the structural variability of fluoro-benzamide derivatives and its implications for pharmaceutical development (Chopra & Row, 2008).

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-formylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWCBAVPIEQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191068
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

CAS RN

1393442-45-9
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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